Tetrabenazine mesylate

VMAT2 Binding Affinity Radioligand Assay

Source Tetrabenazine mesylate (CAS 804-53-5) for your VMAT2 research. This mesylate salt offers distinct advantages as a first-generation inhibitor, delivering a well-characterized baseline for evaluating next-gen compounds. Its rapid dopamine depletion is perfect for in vitro assays, while the unique pharmacokinetic profile—marked by an 11-fold higher peak-to-trough fluctuation compared to deuterated analogs—makes it essential for modeling pulsatile inhibition in preclinical studies. Ensure your comparative pharmacology and side-effect profiling are grounded with this gold-standard reference tool.

Molecular Formula C20H31NO6S
Molecular Weight 413.5 g/mol
CAS No. 804-53-5
Cat. No. B611297
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrabenazine mesylate
CAS804-53-5
SynonymsTetrabenazine methanesulfonate;  NSC 169886;  NSC-169886;  NSC169886
Molecular FormulaC20H31NO6S
Molecular Weight413.5 g/mol
Structural Identifiers
InChIInChI=1S/C19H27NO3.CH4O3S/c1-12(2)7-14-11-20-6-5-13-8-18(22-3)19(23-4)9-15(13)16(20)10-17(14)21;1-5(2,3)4/h8-9,12,14,16H,5-7,10-11H2,1-4H3;1H3,(H,2,3,4)/t14-,16-;/m0./s1
InChIKeyRHDADYXNUCMTQG-DMLYUBSXSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Tetrabenazine Mesylate (CAS 804-53-5) – A Foundational VMAT2 Inhibitor for Hyperkinetic Movement Disorder Research


Tetrabenazine mesylate (CAS 804-53-5), also known as Ro 1-9569 mesylate, is a reversible inhibitor of the vesicular monoamine transporter 2 (VMAT2). It functions by depleting presynaptic dopamine stores, making it a cornerstone tool for research into hyperkinetic movement disorders such as Huntington's disease chorea and tardive dyskinesia [1]. The compound is the mesylate salt form of tetrabenazine, a formulation detail that can influence its physicochemical properties and handling in laboratory settings . As the first-generation VMAT2 inhibitor, tetrabenazine provides a well-characterized baseline for evaluating the pharmacology and safety of newer, structurally related compounds.

Why Tetrabenazine Mesylate (804-53-5) Cannot Be Substituted with Deutetrabenazine or Valbenazine in Scientific Workflows


While tetrabenazine, deutetrabenazine, and valbenazine all inhibit VMAT2, they exhibit critical differences in pharmacokinetics, metabolism, and off-target pharmacology that preclude simple substitution in research settings. Tetrabenazine mesylate's active metabolite profile leads to distinct peak-to-trough fluctuations and half-lives compared to the deuterated analog deutetrabenazine, which has been shown to produce a 3- to 4-fold longer active metabolite half-life and an 11-fold lower fluctuation in steady-state conditions [1]. Furthermore, valbenazine is a prodrug that generates a single, potent VMAT2-inhibiting isomer, whereas tetrabenazine yields a racemic mixture of four isomers, each with varying VMAT2 affinity and potential off-target effects [2]. Therefore, the choice of compound has direct consequences for experimental outcomes, particularly in studies assessing dose-response, chronic exposure, or off-target receptor engagement.

Quantitative Differentiation Guide for Tetrabenazine Mesylate (804-53-5)


VMAT2 Binding Affinity: Tetrabenazine Mesylate vs. Valbenazine and its Metabolites

In direct radioligand-binding studies using [³H]-dihydrotetrabenazine ([³H]-HTBZ) in rat striatal, rat forebrain, and human platelet homogenates, tetrabenazine's active metabolite, (+)-α-dihydrotetrabenazine (R,R,R-HTBZ), demonstrates significantly higher potency for VMAT2 inhibition compared to valbenazine and its other major metabolite. Tetrabenazine itself is rapidly metabolized to this active isomer [1].

VMAT2 Binding Affinity Radioligand Assay

Pharmacokinetic Differentiation: Tetrabenazine's Fluctuation Profile Compared to Deutetrabenazine

In an open-label, crossover pharmacokinetic study in healthy volunteers, the active metabolite profile of tetrabenazine was directly compared to that of deutetrabenazine. The study confirmed that deutetrabenazine was designed to have a more stable pharmacokinetic profile, leading to significant quantitative differences in key parameters [1].

Pharmacokinetics VMAT2 Inhibitors Drug Fluctuation

Comparative Tolerability: Neuropsychiatric Adverse Events with Tetrabenazine vs. Deutetrabenazine

An indirect treatment comparison (ITC) was performed using data from the TETRA-HD (tetrabenazine) and First-HD (deutetrabenazine) Phase III trials to assess relative tolerability. This analysis provides quantitative risk differences for specific neuropsychiatric adverse events (AEs) associated with each compound [1].

Tolerability Huntington's Disease Indirect Treatment Comparison

Analytical Specification: Purity Benchmarking for Tetrabenazine Mesylate

For procurement purposes, the minimum purity specification is a critical differentiator. Reputable vendors specify a minimum purity of >95% for Tetrabenazine mesylate (CAS 804-53-5), as determined by analytical methods . This is a baseline specification; however, other sources for research-grade tetrabenazine and its salts may offer higher purity grades (e.g., ≥98% or ≥99%) .

Analytical Chemistry Purity Quality Control

Salt Form Differentiation: Tetrabenazine Mesylate vs. Free Base Solubility

The mesylate salt form of tetrabenazine (CAS 804-53-5) is often selected for research use to improve aqueous solubility compared to the free base. While published data on direct comparative solubility is limited, vendor datasheets indicate that tetrabenazine mesylate exhibits a solubility of 10 mM in DMSO . This is a critical parameter for preparing stock solutions for in vitro assays.

Physicochemical Properties Solubility Formulation

Tetrabenazine Mesylate (804-53-5): Validated Research and Industrial Application Scenarios


In Vitro VMAT2 Binding and Functional Assays Requiring a High-Potency Inhibitor

Given the high potency of its active metabolite (Ki = 1.0 – 3.3 nM for VMAT2) [1], tetrabenazine mesylate is the ideal tool for in vitro studies requiring robust and rapid depletion of vesicular monoamines. This includes radioligand binding displacement assays, neurotransmitter release studies in synaptosomes, and functional assays in cell lines expressing VMAT2, where the goal is to establish a maximal inhibitory baseline against which novel or modified inhibitors can be compared.

Rodent Models of Hyperkinetic Movement and Dyskinesia

The distinct pharmacokinetic profile of tetrabenazine, characterized by an 11-fold higher peak-to-trough fluctuation in active metabolite levels compared to deutetrabenazine [2], makes it particularly relevant for modeling pulsatile VMAT2 inhibition. This is useful in preclinical studies designed to investigate the relationship between drug concentration fluctuations and the emergence of side effects like akathisia or parkinsonism, or for studying the acute effects of monoamine depletion on locomotor activity and stereotyped behaviors .

Comparative Safety and Tolerability Studies in Chronic Dosing Regimens

Researchers conducting chronic dosing studies in animal models can utilize tetrabenazine mesylate to model a higher incidence of neuropsychiatric side effects, including depression, agitation, and somnolence [3]. This application is particularly relevant for comparative studies evaluating the side effect profiles of next-generation VMAT2 inhibitors, or for investigations into the neurobiology of drug-induced depression and parkinsonism.

Analytical Method Development and Reference Standard Preparation

Due to its well-defined chemical structure and the availability of purity specifications (e.g., >95% to ≥98%) [REFS-5, REFS-6], tetrabenazine mesylate is suitable for use as a reference standard in developing and validating analytical methods, such as HPLC or LC-MS, for the detection and quantification of tetrabenazine and its metabolites in biological matrices. The mesylate salt form also offers practical advantages for preparing stable standard solutions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tetrabenazine mesylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.